molecular formula C14H17NO B13983547 Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy-

Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy-

Cat. No.: B13983547
M. Wt: 215.29 g/mol
InChI Key: PPWGEZXWHCQQSB-UHFFFAOYSA-N
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Description

Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy-: is a chemical compound with the molecular formula C14H17NO It is a derivative of isoquinoline, featuring a methoxy group at the 8th position and a hexahydro structure, indicating the presence of six hydrogen atoms added to the isoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy- can be achieved through several synthetic routes. One common method involves the reduction of the corresponding isoquinoline derivative using hydrogenation techniques. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled pressure and temperature conditions. Another approach involves the use of intramolecular cyclization reactions, where a precursor molecule undergoes cyclization to form the desired hexahydro structure .

Industrial Production Methods: Industrial production of Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy- may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography can further enhance the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy- is unique due to its specific hexahydro structure and methoxy group, which confer distinct chemical and biological properties. These modifications can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

8-methoxy-1,2,3,4,5,6-hexahydrobenzo[h]isoquinoline

InChI

InChI=1S/C14H17NO/c1-16-12-4-5-13-11(8-12)3-2-10-6-7-15-9-14(10)13/h4-5,8,15H,2-3,6-7,9H2,1H3

InChI Key

PPWGEZXWHCQQSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC2)CCNC3

Origin of Product

United States

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